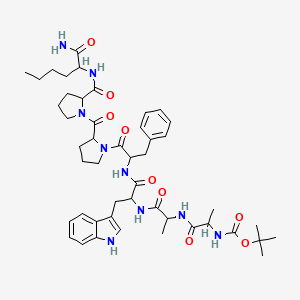

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

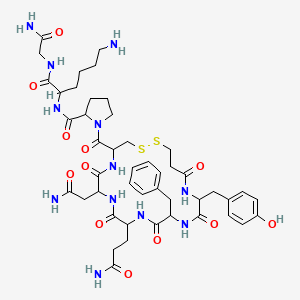

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2: est un peptide présentant une structure complexe. Décomposons-le :

Boc: Le groupe tert-butoxycarbonyle (Boc) sert de groupe protecteur pour les résidus d'acides aminés.

DL: Indique que les acides aminés sont des mélanges racémiques (formes D et L).

Ala: Alanine, un acide aminé aliphatique non polaire.

Trp: Tryptophane, un acide aminé aromatique.

Phe: Phénylalanine, un autre acide aminé aromatique.

Pro: Proline, connue pour sa structure cyclique unique.

Nle: Norleucine, un acide aminé modifié.

NH2: Le groupe amino à la terminaison C.

Méthodes De Préparation

Voies de synthèse :

Synthèse peptidique en phase solide (SPPS) : Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 peut être synthétisé en utilisant la SPPS. Chaque acide aminé est ajouté séquentiellement à un support solide (généralement lié à une résine) en utilisant la chimie Boc. Après assemblage, le peptide est clivé de la résine.

Synthèse en phase solution : En synthèse en phase solution, le peptide est construit en solution plutôt que sur un support solide. Des groupes protecteurs sont utilisés pour prévenir les réactions secondaires indésirables.

- Les réactions de couplage impliquent généralement l'activation du groupe carboxyle de l'acide aminé avec des réactifs comme le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) .

- La déprotection du groupe Boc est réalisée en utilisant l'acide trifluoroacétique (TFA) .

- Le clivage de la résine peut impliquer l'acide fluorhydrique (HF) ou d'autres réactifs appropriés.

Production industrielle : La production à l'échelle industrielle utilise souvent la SPPS automatisée ou des méthodes hybrides. La purification et la caractérisation garantissent des peptides de haute qualité.

Analyse Des Réactions Chimiques

Hydrolyse : Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 peut subir une hydrolyse pour libérer les acides aminés individuels.

Oxydation/Réduction : Selon les conditions, une oxydation ou une réduction de résidus d'acides aminés spécifiques peut se produire.

Substitution : Des modifications chimiques (par exemple, l'amidation) peuvent modifier le peptide.

4. Applications dans la recherche scientifique

Développement de médicaments : Des peptides comme this compound servent de composés d'amorçage pour la découverte de médicaments.

Biochimie : Étude des interactions peptidiques, des réactions enzymatiques et du repliement des protéines.

Biotechnologie : Diagnostic, thérapeutique et biomatériaux à base de peptides.

5. Mécanisme d'action

Pénétration cellulaire : this compound peut pénétrer dans les cellules et interagir avec des cibles intracellulaires.

Liaison aux récepteurs : Il pourrait se lier à des récepteurs spécifiques, affectant les processus cellulaires.

Applications De Recherche Scientifique

Drug Development: Peptides like Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 serve as lead compounds for drug discovery.

Biochemistry: Studying peptide interactions, enzymatic reactions, and protein folding.

Biotechnology: Peptide-based diagnostics, therapeutics, and biomaterials.

Mécanisme D'action

Cell Penetration: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 may enter cells and interact with intracellular targets.

Receptor Binding: It could bind to specific receptors, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires : Comparez Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 à des peptides apparentés, en soulignant ses caractéristiques uniques.

Propriétés

IUPAC Name |

tert-butyl N-[1-[[1-[[1-[[1-[2-[2-[(1-amino-1-oxohexan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKQVVKMIIQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)

![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)

![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)